molecular formula C9H22BrN3 B14195128 (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide CAS No. 849605-02-3

(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide

Cat. No.: B14195128
CAS No.: 849605-02-3
M. Wt: 252.20 g/mol
InChI Key: AFYBCGSQSXQXAH-UHFFFAOYSA-M
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Description

(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is a chemical compound with the molecular formula C8H20BrN2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide typically involves the reaction of dimethylamine with diethylamine in the presence of a suitable alkylating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a labeling agent.

    Medicine: Investigated for potential therapeutic uses and drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and membranes, affecting their function and structure. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl methacrylate: Another quaternary ammonium compound with similar properties.

    Diethylaminoethyl methacrylate: Shares structural similarities and applications.

Uniqueness

(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is unique due to its specific combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective.

Properties

CAS No.

849605-02-3

Molecular Formula

C9H22BrN3

Molecular Weight

252.20 g/mol

IUPAC Name

[diethylamino(dimethylamino)methylidene]-dimethylazanium;bromide

InChI

InChI=1S/C9H22N3.BrH/c1-7-12(8-2)9(10(3)4)11(5)6;/h7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

AFYBCGSQSXQXAH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=[N+](C)C)N(C)C.[Br-]

Origin of Product

United States

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